2-(3-Methoxypropoxy)-4-methylbenzaldehyde
Overview
Description
2-(3-Methoxypropoxy)-4-methylbenzaldehyde is an organic compound with the molecular formula C11H14O3 It is a benzaldehyde derivative, characterized by the presence of a methoxypropoxy group at the second position and a methyl group at the fourth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxypropoxy)-4-methylbenzaldehyde can be achieved through several methods. One common approach involves the reaction of 4-methylbenzaldehyde with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. For instance, the use of phase-transfer catalysts can facilitate the reaction between the organic and aqueous phases, leading to higher conversion rates and product purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxypropoxy)-4-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxypropoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-(3-Methoxypropoxy)-4-methylbenzoic acid.
Reduction: 2-(3-Methoxypropoxy)-4-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Methoxypropoxy)-4-methylbenzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of potential drug candidates due to its structural features that can be modified to enhance biological activity.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Methoxypropoxy)-4-methylbenzaldehyde depends on its specific application. In organic synthesis, it acts as a building block that undergoes various chemical transformations. In pharmaceuticals, its mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways would depend on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzaldehyde: Lacks the methoxypropoxy group, making it less versatile in certain synthetic applications.
2-(3-Methoxypropoxy)benzaldehyde: Similar structure but without the methyl group at the fourth position, which can influence its reactivity and applications.
Uniqueness
2-(3-Methoxypropoxy)-4-methylbenzaldehyde is unique due to the presence of both the methoxypropoxy and methyl groups, which provide distinct reactivity and potential for diverse applications. The combination of these functional groups allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in research and industry.
Properties
IUPAC Name |
2-(3-methoxypropoxy)-4-methylbenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-10-4-5-11(9-13)12(8-10)15-7-3-6-14-2/h4-5,8-9H,3,6-7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVHCBLLUVZKAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=O)OCCCOC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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